molecular formula C16H16O4 B7963699 Methyl 3-(2,5-dimethoxyphenyl)benzoate

Methyl 3-(2,5-dimethoxyphenyl)benzoate

Cat. No.: B7963699
M. Wt: 272.29 g/mol
InChI Key: FOAWYVBHOOEJHK-UHFFFAOYSA-N
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Description

Methyl 3-(2,5-dimethoxyphenyl)benzoate is a benzoate ester derivative featuring a 2,5-dimethoxyphenyl substituent at the 3-position of the benzene ring. The 2,5-dimethoxyphenyl moiety is notable in bioactive molecules, such as the NBOMe class of psychoactive substances, though its role in benzoate esters may diverge toward materials science or agrochemical applications .

Properties

IUPAC Name

methyl 3-(2,5-dimethoxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-13-7-8-15(19-2)14(10-13)11-5-4-6-12(9-11)16(17)20-3/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAWYVBHOOEJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,5-dimethoxyphenyl)benzoate typically involves the esterification of 3-(2,5-dimethoxyphenyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,5-dimethoxyphenyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 3-(2,5-dimethoxyphenyl)benzoic acid.

    Reduction: Formation of 3-(2,5-dimethoxyphenyl)benzyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Methyl 3-(2,5-dimethoxyphenyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-(2,5-dimethoxyphenyl)benzoate exerts its effects depends on the specific application. In biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular function. The methoxy groups and ester functionality play crucial roles in its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Triazine-Linked Benzoate Esters

Compounds such as Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5k) and Methyl 3-[[4-(2-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate (5e) () share structural similarities with the target compound through their benzoate ester core. Key differences lie in their triazine ring substituents:

Property Compound 5k Compound 5e
Substituents 4-Formyl-2-methoxy, 4-methoxyphenoxy 2-Chlorophenoxy, phenoxy
Yield 90% Not specified
Melting Point 79–82°C Not reported
Rf Value 0.18 (hexane/EtOAc, 2:1) Not reported

The presence of electron-donating methoxy groups in 5k likely enhances solubility in polar solvents compared to the electron-withdrawing chloro substituent in 5e. Both compounds were synthesized via stepwise nucleophilic aromatic substitution on trichlorotriazine, with 5k requiring longer reaction times (47–23.5 hours) and lower temperatures (-35°C) .

Sulfamoyl Pyrazine Derivatives

Methyl 3-(N-(3-((3,5-dimethoxyphenyl)amino)pyrazin-2-yl)sulfamoyl)benzoate (Compound 19) () replaces the triazine ring with a pyrazine system and introduces a sulfamoyl linker. High-resolution mass spectrometry (HRMS) confirmed its molecular formula (C₂₀H₂₀N₅O₅S), with a measured [M+H⁺] at m/z 444.13320 . Such sulfonamide-linked benzoates are often explored as enzyme inhibitors, contrasting with triazine derivatives' agrochemical applications.

Simple Benzoate Esters

Simpler analogs like Methyl benzoate (CAS 93-58-3) and Phenyl benzoate (CAS 93-99-2) () lack the dimethoxyphenyl group, resulting in reduced steric bulk and altered physicochemical properties:

Compound Boiling Point Solubility Applications
Methyl benzoate 199°C Low in water Fragrance, solvent
Phenyl benzoate 298°C Insoluble in water Plasticizer, intermediates

The addition of the 2,5-dimethoxyphenyl group in the target compound would increase molecular weight and likely reduce volatility, making it more suitable for solid-phase synthesis or polymeric materials .

NBOMe Derivatives with 2,5-Dimethoxyphenyl Moieties

These are psychoactive phenethylamines with substitutions on the benzene ring and nitrogen atom, highlighting the pharmacological relevance of the dimethoxyphenyl motif. In contrast, methyl 3-(2,5-dimethoxyphenyl)benzoate’s ester functionality may redirect its utility toward non-CNS applications, such as UV stabilizers or intermediates for heterocycle synthesis .

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